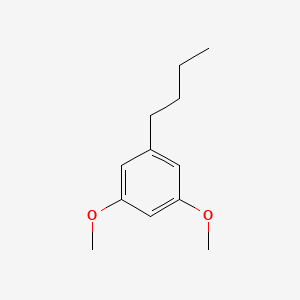
1-butyl-3,5-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-butyl-3,5-dimethoxybenzene, also known as 5-butyl-1,3-dimethoxybenzene, is an organic compound with the molecular formula C12H18O2. This compound is a derivative of benzene, where two methoxy groups and a butyl group are substituted at the 1, 3, and 5 positions, respectively. It is a colorless liquid that is slightly soluble in water but soluble in organic solvents such as ethanol, ether, and chloroform.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-butyl-3,5-dimethoxybenzene can be synthesized through several methods. One common method involves the methylation of resorcinol (1,3-dihydroxybenzene) using dimethyl sulfate in the presence of a base such as sodium hydroxide. The resulting 1,3-dimethoxybenzene is then subjected to a Friedel-Crafts alkylation reaction with butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the butyl group at the 5-position.
Industrial Production Methods: Industrial production of benzene, 1,3-dimethoxy-5-butyl typically follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-butyl-3,5-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The aromatic ring can be hydrogenated under high pressure in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and butyl groups direct incoming electrophiles to the ortho and para positions relative to themselves.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of 1,3-dimethoxy-5-butylquinone.
Reduction: Formation of 1,3-dimethoxy-5-butylcyclohexane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-butyl-3,5-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of benzene, 1,3-dimethoxy-5-butyl involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the butyl group can influence the compound’s hydrophobicity and membrane permeability. These interactions can affect the compound’s binding to enzymes, receptors, and other biomolecules, leading to its observed effects.
Comparaison Avec Des Composés Similaires
1,3-Dimethoxybenzene: Lacks the butyl group, making it less hydrophobic.
1,3-Dimethoxy-4-butylbenzene: The butyl group is at a different position, affecting its reactivity and interactions.
1,4-Dimethoxy-2-butylbenzene: Different substitution pattern leading to different chemical properties.
Uniqueness: 1-butyl-3,5-dimethoxybenzene is unique due to the specific positioning of its substituents, which influences its chemical reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
51768-57-1 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
1-butyl-3,5-dimethoxybenzene |
InChI |
InChI=1S/C12H18O2/c1-4-5-6-10-7-11(13-2)9-12(8-10)14-3/h7-9H,4-6H2,1-3H3 |
Clé InChI |
JNAVXGYUAXCROD-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC(=CC(=C1)OC)OC |
SMILES canonique |
CCCCC1=CC(=CC(=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















